N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Overview
Description
Mechanism of Action
Target of Action
ZM 306416, also known as N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR) . The primary targets of ZM 306416 are VEGFR1 (Flt) and VEGFR2 (KDR) . It also inhibits the epidermal growth factor receptor (EGFR) .
Mode of Action
ZM 306416 antagonizes the activity of VEGFRs by inhibiting their tyrosine kinase activity . It shows potent inhibitory effects with IC50 values of 0.1 μM for KDR and 2 μM for Flt . In addition, it inhibits EGFR with an IC50 of less than 10 nM .
Biochemical Pathways
By inhibiting VEGFR and EGFR, ZM 306416 interferes with the signaling pathways these receptors are involved in. VEGFR and EGFR play crucial roles in angiogenesis, cell proliferation, and survival. Therefore, the inhibition of these receptors can lead to the suppression of these processes, particularly in cancer cells that overexpress these receptors .
Pharmacokinetics
It is mentioned that zm 306416 is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
ZM 306416 shows antiproliferative effects in vivo . It has a selective anti-proliferative effect towards EGFR-dependent non-small cell lung cancer (NSCLC) cell lines, while sparing the wild type EGFR cell lines . This suggests that ZM 306416 could potentially be used as a therapeutic agent in cancers that overexpress EGFR.
Biochemical Analysis
Biochemical Properties
ZM 306416 interacts with VEGFR and EGFR, two critical enzymes involved in cell signaling . It inhibits these enzymes, thereby disrupting the biochemical reactions they mediate. Specifically, it has IC50 values of 0.1 and 2 μM for KDR and Flt (types of VEGFR), respectively . It also inhibits EGFR with an IC50 of less than 10 nM .
Cellular Effects
ZM 306416 has a profound impact on cellular processes. By inhibiting VEGFR and EGFR, it disrupts cell signaling pathways, which can lead to changes in gene expression and cellular metabolism . This can influence cell function, potentially leading to reduced cell proliferation and survival, particularly in cancer cells that are dependent on these pathways .
Molecular Mechanism
The molecular mechanism of action of ZM 306416 involves binding to the active sites of VEGFR and EGFR, thereby inhibiting their activity . This inhibition disrupts the downstream signaling pathways mediated by these receptors, leading to changes in gene expression and cellular metabolism .
Metabolic Pathways
ZM 306416 is involved in the VEGFR and EGFR signaling pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZM 306416 involves several steps, starting with the preparation of the core quinazoline structure. The reaction typically involves the condensation of 4-chloro-2-fluoroaniline with 6,7-dimethoxyquinazoline under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of ZM 306416 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually produced in solid form and can be dissolved in dimethyl sulfoxide (DMSO) for various applications .
Chemical Reactions Analysis
Types of Reactions
ZM 306416 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the quinazoline core.
Substitution: Substitution reactions, particularly on the aromatic ring, can lead to the formation of different analogs
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ZM 306416, which can be further studied for their biological activities .
Scientific Research Applications
ZM 306416 has a wide range of scientific research applications, including:
Oncology: It is used to study the inhibition of VEGFR and EGFR in cancer cells, particularly in non-small cell lung cancer (NSCLC) and other types of cancer
Angiogenesis: The compound is valuable in research focused on inhibiting angiogenesis, the process of new blood vessel formation, which is crucial in tumor growth and metastasis
Biology: ZM 306416 is used to study cell signaling pathways and the role of VEGFR and EGFR in various biological processes
Medicine: Potential therapeutic applications in treating cancers and diseases involving abnormal angiogenesis
Comparison with Similar Compounds
Similar Compounds
ZM 323881: Another VEGFR inhibitor with similar inhibitory effects but different chemical structure.
ZM 447439: An inhibitor of Aurora kinases, which also plays a role in cell division and cancer research.
ZM 39923: A selective inhibitor of Janus kinase 3 (JAK3), used in immunology research
Uniqueness
ZM 306416 is unique due to its dual inhibition of VEGFR and EGFR, making it a versatile tool in cancer and angiogenesis research. Its high potency and selectivity for these receptors distinguish it from other similar compounds .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUIUSRCUKUUQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Cl)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416176 | |
Record name | ZM 306416 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690206-97-4 | |
Record name | ZM 306416 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90416176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ZM-306416?
A1: ZM-306416 is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) [, , ]. It primarily targets VEGFR1 (FLT1) and VEGFR2 (KDR), inhibiting their kinase activity [, ]. By blocking these receptors, ZM-306416 disrupts VEGF signaling pathways, which are crucial for angiogenesis (blood vessel formation) and various cellular processes.
Q2: How does ZM-306416 impact cellular processes beyond angiogenesis?
A2: Research suggests that ZM-306416 can influence cell proliferation and migration in specific cell types. For instance, in human melanoma A375P cells, ZM-306416 significantly reduced both cell proliferation and migration []. Similarly, in trophoblast cells, inhibiting the PGF/FLT1 signaling pathway using ZM-306416 negatively impacted cell proliferation and migration []. This indicates a broader role of ZM-306416 in modulating cellular behavior beyond angiogenesis.
Q3: What is the role of ZM-306416 in studying bone formation?
A3: Studies using primary human alveolar osteoblasts (HAOBs) have demonstrated the importance of the VEGF/VEGFR1 pathway in bone formation []. When these cells were treated with ZM-306416, a dose-dependent decrease in mineralization was observed, suggesting that VEGFR1 signaling is crucial for osteoblast differentiation and maturation [].
Q4: Has ZM-306416 shown any potential in cancer research?
A4: While primarily known as a VEGFR inhibitor, ZM-306416 has also been investigated for its potential in cancer treatment. Research indicates that it might be a potent inhibitor of epidermal growth factor receptor (EGFR) function []. Moreover, a study utilizing multi-omics networks and screening data suggested ZM-306416 as a potential targeted therapy for non-small cell lung cancer (NSCLC) [].
Q5: Are there any known limitations or challenges associated with ZM-306416?
A5: One study revealed that ZM-306416 did not affect the VEGF121-induced decrease in transendothelial electrical resistance (TEER) in Schlemm’s canal endothelial (SCE) cells, indicating that its inhibitory effect might be specific to certain VEGFR subtypes or cellular contexts []. Further research is needed to fully understand the specificities and limitations of ZM-306416 in different biological systems.
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